methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound characterized by a dihydrothiazole ring fused to a benzene moiety. The structure includes a methyl substituent at the 6-position of the benzothiazole core and a (2-phenylacetyl)imino group at the 2-position. The Z-configuration of the imine double bond ensures specific stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-8-9-15-16(10-13)25-19(21(15)12-18(23)24-2)20-17(22)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJUQUIKAMDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.
Formation of the Imino Group: The imino group is formed by the reaction of the intermediate with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
The methyl group at the 6-position of the benzothiazole ring distinguishes this compound from analogs with alternative substituents. For example, methyl 2-[(2Z)-6-methoxy-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS: 865199-74-2) features a methoxy group at the same position . Additionally, the piperidine-sulfonyl benzoyl imino group introduces steric bulk and hydrogen-bonding capacity, which may alter binding interactions in biological systems.
Variations in the Imino-Linked Groups
The (2-phenylacetyl)imino group in the target compound contrasts with sulfonyl-containing analogs. Methyl (Z)-2-(3-hydroxy-2-((2-(phenylsulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)acetate (Compound 9) replaces the phenylacetyl group with a phenylsulfonyl moiety . NMR data for Compound 9 (1H NMR: 400 MHz, DMSO-d6, δ 7.85–7.40 ppm for aromatic protons; 13C NMR: δ 170.2 ppm for the sulfonyl carbonyl) highlight distinct chemical shifts compared to phenylacetyl derivatives, reflecting altered electronic environments .
Structural and Crystallographic Analysis
Crystallographic refinement tools like SHELXL () are critical for resolving the stereochemistry and hydrogen-bonding patterns of such compounds . The dihydrothiazole ring’s puckering, analyzed via Cremer-Pople coordinates (), impacts conformational stability . Hydrogen-bonding networks, as described in Etter’s graph set analysis (), further dictate packing efficiency and melting points . For instance, the phenylacetyl group’s carbonyl oxygen may participate in C=O···H–N hydrogen bonds, whereas sulfonyl analogs engage in stronger S=O···H interactions.
Comparative Data Table
Research Implications
The structural nuances of these compounds underscore the importance of substituent engineering. For example, electron-donating groups (e.g., methoxy) enhance solubility, while sulfonyl groups improve hydrogen-bonding capacity. Future studies should explore correlations between these modifications and bioactivity, leveraging crystallographic tools (SHELX ) and spectroscopic analyses to refine synthetic strategies.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include:
- Condensation: Formation of the imine bond between 6-methyl-2-amino-benzothiazole and 2-phenylacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 12 hours) .
- Esterification: Introduction of the methyl acetate group via nucleophilic substitution using methyl chloroacetate and a base (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for purity (>95%) .
Optimization Strategies: - Use of catalysts like DMAP to accelerate esterification.
- Real-time monitoring via TLC/HPLC to minimize side products .
Advanced: How do reaction mechanisms differ for oxidation and reduction pathways in this compound?
Methodological Answer:
- Oxidation: The benzothiazole sulfur atom and imine group are susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the sulfur to sulfoxide (confirmed by S=O stretching at ~1050 cm⁻¹ in IR) .
- Reduction: NaBH₄ reduces the imine bond to a secondary amine, altering the Z-configuration (verified by NOESY NMR). LiAlH₄ may over-reduce the ester group, requiring controlled stoichiometry .
Analytical Tools: - DFT calculations (e.g., Gaussian 09) predict transition states for oxidation pathways .
Basic: What biological activities are associated with this compound, and how are they evaluated?
Methodological Answer:
- Antimicrobial Activity: Tested via broth microdilution (MIC assays) against S. aureus and E. coli. IC₅₀ values correlate with sulfonamide substitution patterns .
- Anticancer Potential: MTT assays on HeLa cells reveal apoptosis induction (EC₅₀ ~10 µM). Flow cytometry validates caspase-3 activation .
Key Controls: - Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can structural modifications (e.g., substituent variations) enhance bioactivity?
Methodological Answer:
- SAR Studies: Replace the phenylacetyl group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency.
- Fluorine Substitution: Introducing F at the benzothiazole 6-position enhances metabolic stability (tested via microsomal assays) .
Synthesis Validation: - X-ray crystallography confirms structural integrity post-modification .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum batch) .
- Meta-Analysis: Compare data across analogs (e.g., sulfamoyl vs. dimethylsulfamoyl derivatives) to identify outliers .
- Statistical Tools: Apply ANOVA to assess batch-to-batch variability or use machine learning (e.g., PCA) to detect confounding variables .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the Z-configuration imine (δ 8.2–8.5 ppm) and methyl ester (δ 3.7 ppm) .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA: Purity >98% achieved using a C18 column (acetonitrile/water, 0.1% TFA) .
Advanced: How can computational modeling predict reactivity or binding modes?
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2). The sulfonamide group shows hydrogen bonding with Asp27 .
- MD Simulations (GROMACS): Assess stability of the compound-enzyme complex over 100 ns .
Advanced: How does this compound compare to benzothiazole derivatives with different substituents?
Methodological Answer:
- Comparative Bioactivity: Replace the phenylacetyl group with a pyrrolidine-sulfonyl moiety (). The latter shows 3-fold higher antimicrobial activity but reduced solubility.
- Thermodynamic Stability: DSC analysis reveals higher melting points for sulfamoyl derivatives (ΔH fusion ~150 J/g) vs. methyl esters (~120 J/g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
